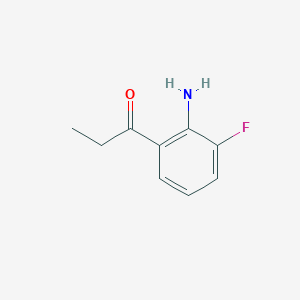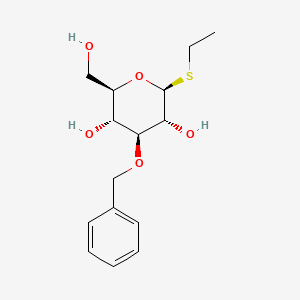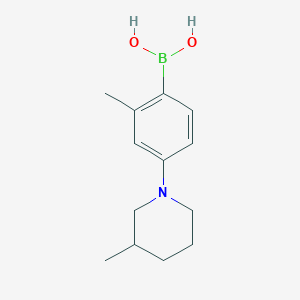![molecular formula C11H12N2O3 B14077313 N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide CAS No. 101306-86-9](/img/structure/B14077313.png)
N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is a chemical compound with a complex structure that includes an acetamide group and a hydroxyimino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- typically involves a condensation reaction. One common method includes the reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization from hot ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve similar condensation reactions, followed by purification and quality control processes to ensure the desired product’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is unique due to its specific structure, which includes both a hydroxyimino group and an acetamide group attached to a phenyl ring
Propiedades
Número CAS |
101306-86-9 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
N-[4-(C-acetyl-N-hydroxycarbonimidoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)11(13-16)9-3-5-10(6-4-9)12-8(2)15/h3-6,16H,1-2H3,(H,12,15) |
Clave InChI |
LADGHHMCCQETIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NO)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


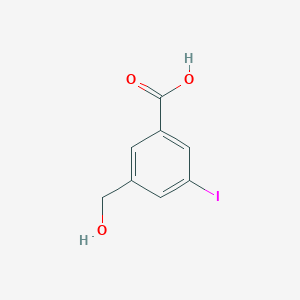

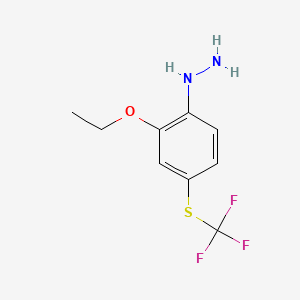
![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)
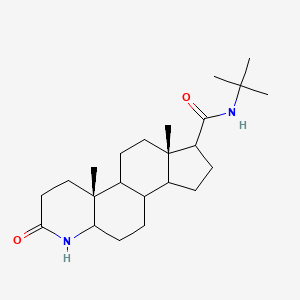
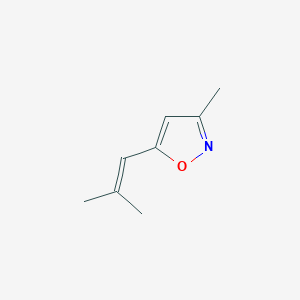
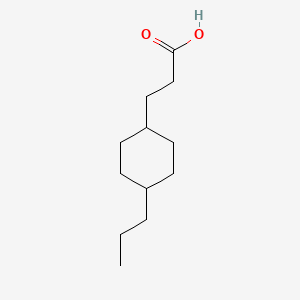
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)
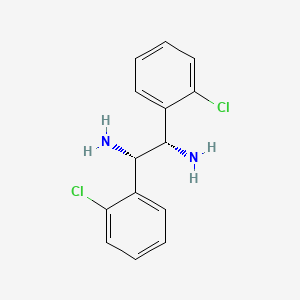
![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)
